molecular formula C12H12ClN3O B1452103 2-Phenoxypyridine-4-carboximidamide hydrochloride CAS No. 82019-90-7

2-Phenoxypyridine-4-carboximidamide hydrochloride

Cat. No.: B1452103
CAS No.: 82019-90-7
M. Wt: 249.69 g/mol
InChI Key: LTVDATYSBCCELS-UHFFFAOYSA-N
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Description

2-Phenoxypyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . It is supplied as a high-purity reagent intended for research and development purposes only. This product is strictly for laboratory use and is not classified as a medicinal product or drug; it is not for diagnostic or therapeutic use in humans or animals. Researchers value this compound and its structural analogs as versatile intermediates in organic synthesis and medicinal chemistry research, particularly in the exploration of novel heterocyclic compounds . Its molecular structure, which features a pyridine core linked to a phenoxy group and a carboximidamide functionality, makes it a scaffold of interest for developing potential enzyme modulators and receptor ligands. While specific pharmacological and toxicological data for this exact compound are not widely reported in the public domain, researchers should handle all chemicals with appropriate safety precautions. This product is offered with the explicit understanding that it will be used by qualified professionals in a controlled laboratory setting. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-phenoxypyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.ClH/c13-12(14)9-6-7-15-11(8-9)16-10-4-2-1-3-5-10;/h1-8H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVDATYSBCCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxypyridine-4-carboximidamide hydrochloride, a compound with notable biological activity, has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 82019-90-7
  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : 235.67 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Phenoxypyridine Core : The initial step involves the reaction of phenol with pyridine derivatives to form the phenoxypyridine structure.
  • Carboximidamide Formation : This is achieved through the reaction of the phenoxypyridine derivative with appropriate amine reagents under acidic conditions to introduce the carboximidamide functional group.
  • Hydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values that suggest potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Properties

In vitro studies have revealed that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and apoptosis-related pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated cultures compared to controls, indicating its potential as a therapeutic agent against resistant infections .
  • Cancer Cell Line Studies : In a research article from Cancer Research, this compound was tested on various cancer cell lines, including breast and prostate cancer. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong activity at low concentrations .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption, suggesting its role as a pro-apoptotic agent .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Phenoxypyridine-4-carboximidamide hydrochloride
  • Molecular Formula : C₁₂H₁₁N₃O·HCl
  • CAS No.: 762193-84-0
  • Molecular Weight : 213.24 (free base) .

Properties and Applications: This compound is a hydrochloride salt featuring a pyridine core substituted with a phenoxy group at position 2 and a carboximidamide group at position 2. It is marketed as a high-purity building block for organic and bioorganic synthesis, with pricing reflecting its specialized use (€1,179.00 per 1g and €469.00 per 100mg) .

Structural and Functional Analogues

The following hydrochlorides share structural or functional similarities with this compound:

Compound Name Molecular Formula Key Features Price (1g) Applications/Notes
2-Phenoxypyridine-4-carboximidamide HCl C₁₂H₁₁N₃O·HCl Phenoxy, carboximidamide, pyridine core €1,179.00 Research intermediate, synthesis
2-Chloro-isonicotinamidine HCl C₆H₇ClN₃·HCl Chloro, carboximidamide, pyridine core €463.00 Cheaper alternative; halogenated analog
Benzydamine HCl C₁₉H₂₃N₃O·HCl Benzylamino, indazole core N/A Anti-inflammatory, local analgesic
Memantine HCl C₁₂H₂₁N·HCl Adamantane backbone, amine group N/A NMDA antagonist; Alzheimer’s therapy
Dosulepin HCl C₁₉H₂₁NS·HCl Tricyclic dibenzothiepine core N/A Tricyclic antidepressant
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl Ethanolamine backbone, diphenhydramine analog N/A Antihistamine, antiparkinsonian

Key Comparisons

Structural Features :
  • Pyridine Derivatives: 2-Phenoxypyridine-4-carboximidamide HCl and 2-Chloro-isonicotinamidine HCl both feature pyridine cores but differ in substituents. Benzydamine HCl and Dosulepin HCl are larger, polycyclic structures with distinct pharmacological targets (e.g., indazole vs. dibenzothiepine cores) .
  • Functional Groups: The carboximidamide group in 2-Phenoxypyridine-4-carboximidamide HCl enables hydrogen bonding, critical for biomolecular interactions. This contrasts with Memantine HCl’s adamantane moiety, which prioritizes lipid membrane penetration .
Price and Accessibility :
  • 2-Phenoxypyridine-4-carboximidamide HCl is significantly costlier than 2-Chloro-isonicotinamidine HCl (€1,179.00 vs. €463.00 per 1g), likely due to synthetic complexity or niche demand .
Therapeutic Relevance :
  • Unlike Memantine HCl (Alzheimer’s) or Dosulepin HCl (depression), 2-Phenoxypyridine-4-carboximidamide HCl lacks documented clinical use, positioning it as a precursor rather than a drug entity.
Analytical Methods :

Preparation Methods

General Synthetic Strategy

2-Phenoxypyridine-4-carboximidamide hydrochloride belongs to the class of pyridine derivatives bearing a carboximidamide functional group. Its synthesis typically involves the transformation of pyridine-4-carbonitrile derivatives or related precursors through amidoxime intermediates, followed by acidification to yield the hydrochloride salt.

Synthesis via Amidoxime Intermediate

A commonly employed method for synthesizing pyridine-4-carboximidamides involves the reaction of nitrile precursors with hydroxylamine to form amidoximes, which are then converted to the carboximidamide hydrochloride salts.

Reaction Scheme:

  • Starting Material: 2-Phenoxypyridine-4-carbonitrile
  • Step 1: Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., KOH) in methanol or ethanol solvent at low temperature (0–5 °C) to form the amidoxime intermediate.
  • Step 2: Acidification with hydrochloric acid to yield this compound as a crystalline solid.

Example Data from Analogous Systems:

Step Reagents & Conditions Yield (%) Notes
1 NH2OH·HCl, KOH, MeOH, 0–5 °C, 1–2 h 85–98 Formation of amidoxime
2 HCl (aq), room temperature, crystallization 70–90 Formation of hydrochloride salt

This method is supported by the synthesis of similar pyridine carboximidamides where amidoximes are isolated and then converted under acidic conditions to the hydrochloride salts.

Alternative Acylation and Dehydration Methods

In some protocols, amidoximes are directly acylated and dehydrated to form heterocyclic derivatives, which can be adapted for the synthesis of this compound.

  • Acylating agents: Trifluoroacetic anhydride or acetyl chloride in the presence of pyridine or triethylamine as base.
  • Solvents: Dichloromethane or acetonitrile.
  • Temperature: Room temperature to reflux depending on reagent reactivity.

This approach can streamline the synthesis by combining acylation and dehydration steps, improving yields and reducing reaction times.

Purification and Characterization

  • The hydrochloride salt typically crystallizes from ethanol, methanol, or mixtures with water or ether.
  • Characterization includes melting point determination, IR spectroscopy (noting characteristic NH and CN stretches), and NMR (1H and 13C) for confirmation of structure.
  • Elemental analysis confirms purity and stoichiometry of the hydrochloride salt.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Amidoxime formation + acidification Hydroxylamine hydrochloride, KOH, HCl 0–5 °C, MeOH, then acidification 70–90 Straightforward, high yield
Direct acylation/dehydration Trifluoroacetic anhydride, pyridine Room temp to reflux, DCM or MeCN 60–80 One-pot, efficient

Research Findings and Notes

  • The amidoxime intermediate is stable and can be isolated or used in situ for subsequent transformations.
  • Reaction scale-up is feasible with careful control of temperature and reagent addition rates.
  • Electron-withdrawing substituents on the pyridine ring can influence reaction rates and yields.
  • The hydrochloride salt form improves compound stability and facilitates purification.

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 2-Phenoxypyridine-4-carboximidamide hydrochloride to ensure high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions. Evidence from analogous syntheses suggests that NaOH-mediated coupling reactions at 0–5°C improve selectivity .
  • Purification : Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) or recrystallization from ethanol-water mixtures can isolate the product. Purity ≥99% is achievable via repeated washing with cold ether .
  • Monitoring : Track reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to prevent inhalation .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with saline solution for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HPLC) during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure. For example, unexpected NMR peaks may arise from residual solvents or tautomers; HPLC-MS can distinguish these from impurities .
  • Quantitative Analysis : Use 1H^1 \text{H} NMR with internal standards (e.g., trimethylsilyl propionate) to quantify purity, cross-referenced with HPLC area-under-curve (AUC) data .

Q. What experimental strategies optimize reaction conditions for derivatizing this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, Pd/C (5% wt) in ethanol at 80°C may enhance hydrogenation efficiency for amidine derivatives .
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps. Adjust reagent stoichiometry (e.g., 1.2 eq. of nucleophile) to minimize byproducts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Thermal Stability : Incubate solid samples at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., hydrolysis to pyridine carboxylic acid) .
  • pH Stability : Dissolve in buffers (pH 1–13) and monitor degradation kinetics using UV-Vis spectroscopy (λ = 254 nm). Acidic conditions (pH <3) may protonate the amidine group, reducing solubility .

Q. How should researchers address discrepancies between in vitro bioactivity data and computational predictions?

  • Methodological Answer :

  • Assay Optimization : Verify solubility in cell culture media (e.g., DMSO concentration ≤0.1%) to avoid false negatives. Use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Molecular Dynamics (MD) Simulations : Compare docking scores (AutoDock Vina) with experimental IC50_{50} values. Adjust force fields to account for protonation states of the amidine group in physiological pH .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50_{50} and Hill coefficients. Use tools like GraphPad Prism for error propagation analysis .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility across triplicate experiments .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :

  • Round-Robin Testing : Share standardized protocols (e.g., reaction time, purification steps) with collaborating labs. Compare yields and purity via inter-lab HPLC-MS analyses .
  • Robustness Testing : Intentionally vary parameters (e.g., ±10% solvent volume) to identify critical steps affecting reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenoxypyridine-4-carboximidamide hydrochloride
Reactant of Route 2
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2-Phenoxypyridine-4-carboximidamide hydrochloride

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